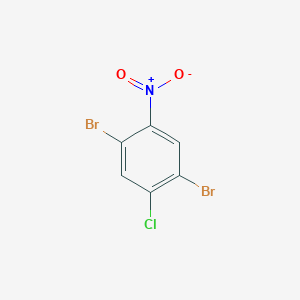

1,4-Dibromo-2-chloro-5-nitrobenzene

Description

Contextualization within Halogenated Aromatic Systems Research

Halogenated aromatic compounds are a major class of chemicals with widespread applications, including in agriculture, pharmaceuticals, and material science. nih.gov However, their accumulation in the environment is a significant concern due to their potential toxicity. nih.gov Research into halogenated aromatic systems often focuses on understanding their environmental fate, mechanisms of degradation, and potential for bioremediation. nih.gov The removal of halogen substituents is a key step in the detoxification of these compounds. nih.gov

Polyhalogenated nitroarenes represent a specific and important subgroup within this larger class. The presence of both halogen and nitro substituents on the aromatic ring creates a unique electronic environment that influences the compound's reactivity and potential applications. The study of these compounds contributes to a deeper understanding of structure-activity relationships within halogenated aromatic systems.

Academic Relevance of Multi-Substituted Benzene (B151609) Derivatives

Multi-substituted benzene derivatives are fundamental building blocks in organic chemistry, forming the core structure of many pharmaceuticals, agrochemicals, and advanced materials like plastics and organic electronic devices. nagoya-u.ac.jp The precise arrangement of different substituents on the benzene ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nagoya-u.ac.jpresearchgate.netnih.gov

Despite their importance, the synthesis of multi-substituted benzenes with several different functional groups can be challenging. nagoya-u.ac.jp The development of new synthetic methods to create these complex molecules is an active area of academic research. nagoya-u.ac.jpacs.org The ability to program the synthesis of benzene derivatives with five or six different substituents represents a significant advancement in the field, opening up possibilities for creating novel molecules for applications in molecular electronics, nanotechnology, and bio-imaging. nagoya-u.ac.jp

The study of multi-substituted benzenes also provides valuable insights into the interplay of electronic and steric effects of different functional groups on the aromatic ring's reactivity. libretexts.org The orientation of existing substituents can either reinforce or oppose each other in directing further substitutions. libretexts.org

Research Focus on 1,4-Dibromo-2-chloro-5-nitrobenzene

This compound is a specific polyhalogenated nitroarene that has garnered attention in chemical research. Its structure, featuring two bromine atoms, one chlorine atom, and a nitro group on a benzene ring, makes it a valuable intermediate in organic synthesis.

The primary research interest in this compound lies in its utility as a building block for the synthesis of more complex molecules. The presence of multiple halogen atoms and a nitro group provides several reactive sites that can be selectively functionalized. The electron-withdrawing nature of the nitro and halogen substituents significantly influences the reactivity of the benzene ring, making it susceptible to certain types of reactions.

While specific research detailing the synthesis and reactivity of this compound is not extensively documented in readily available literature, its structural analogs provide insights into its potential chemical behavior. For instance, the reactivity of similar halogenated nitrobenzenes in nucleophilic aromatic substitution reactions is a well-studied area. msu.edu The positions of the substituents on the benzene ring in this compound suggest a specific reactivity pattern towards electrophilic and nucleophilic reagents.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₆H₂Br₂ClNO₂ | biosynth.com |

| Molecular Weight | 315.34 g/mol | biosynth.com |

| CAS Number | 1855836-48-4 | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Interactive Data Table: Physicochemical Properties

This interactive table allows for the sorting and filtering of the physicochemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chloro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANAAYIBGNVNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1,4 Dibromo 2 Chloro 5 Nitrobenzene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1,4-dibromo-2-chloro-5-nitrobenzene suggests a logical pathway for its synthesis. The primary disconnection involves the removal of the nitro group, which is typically introduced in the final step due to its strong deactivating and meta-directing nature. This leads to the key precursor, 1,4-dibromo-2-chlorobenzene.

Further disconnection of the chloro and bromo substituents from the 1,4-dibromo-2-chlorobenzene intermediate reveals several potential synthetic routes. However, the most strategically sound approach involves the sequential halogenation of a simpler precursor. Considering the ortho-, para-directing nature of halogens, a plausible retrosynthesis is as follows:

Target Molecule: this compound

Key Disconnection 1 (C-N bond): This points to the nitration of 1,4-dibromo-2-chlorobenzene.

Key Disconnection 2 (C-Cl bond): This suggests the chlorination of 1,4-dibromobenzene as a method to synthesize the key precursor.

Key Disconnection 3 (C-Br bonds): This leads back to benzene (B151609), which can be dibrominated to form 1,4-dibromobenzene.

This retrosynthetic pathway highlights a linear sequence of electrophilic aromatic substitutions: dibromination of benzene, followed by chlorination, and finally nitration.

Precursor Synthesis and Halogenation Pathways

Electrophilic Aromatic Substitution for Halogen Introduction

The introduction of bromo and chloro substituents onto the aromatic ring is achieved through electrophilic aromatic substitution (EAS). In these reactions, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), is employed to polarize the halogen molecule (Cl₂ or Br₂), generating a more potent electrophile that can attack the electron-rich benzene ring.

The initial step in the proposed synthesis is the dibromination of benzene to produce 1,4-dibromobenzene. This reaction is well-established and proceeds by treating benzene with excess bromine in the presence of a Lewis acid catalyst. The first bromine atom deactivates the ring slightly but directs the second incoming bromine atom to the para position, leading to the desired 1,4-disubstituted product.

Regioselective Halogenation Strategies

With 1,4-dibromobenzene as the starting material, the subsequent chlorination must be regioselective to yield 1,4-dibromo-2-chlorobenzene. The two bromine atoms already present on the ring are ortho-, para-directing groups. In 1,4-dibromobenzene, the positions ortho to each bromine atom (positions 2, 3, 5, and 6) are activated towards electrophilic attack.

The chlorination of 1,4-dibromobenzene in the presence of a Lewis acid catalyst, such as FeCl₃, directs the incoming chlorine atom to one of these activated positions. Due to the symmetry of the molecule, these four positions are chemically equivalent, leading to a single major product, 1,4-dibromo-2-chlorobenzene. The combined directing effects of the two bromine atoms ensure high regioselectivity in this step.

Nitration Strategies in Multi-Halogenated Benzene Systems

The final step in the synthesis is the introduction of the nitro group onto the 1,4-dibromo-2-chlorobenzene ring. This is achieved through nitration, typically using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of this nitration is governed by the directing effects of the three halogen substituents already present on the benzene ring. All three halogens (two bromine atoms at positions 1 and 4, and a chlorine atom at position 2) are ortho-, para-directing groups. However, they also deactivate the ring towards electrophilic attack through their inductive electron-withdrawing effects.

In 1,4-dibromo-2-chlorobenzene, the potential sites for nitration are positions 3, 5, and 6. The directing effects of the existing halogens on these positions are as follows:

Position 3: Ortho to the chlorine at C2 and the bromine at C4, but meta to the bromine at C1.

Position 5: Ortho to the bromine at C4, and meta to the chlorine at C2 and the bromine at C1.

Position 6: Ortho to the bromine at C1, and meta to the chlorine at C2.

Considering the additive effects of the directing groups, the most activated position for electrophilic attack by the nitronium ion is C5. This position is ortho to the bromine at C4 and para to the bromine at C1, receiving reinforcing activation from two of the three halogens. Therefore, the nitration of 1,4-dibromo-2-chlorobenzene is expected to yield this compound as the major product.

Sequential Functionalization Techniques for this compound

The synthesis of this compound is a prime example of a sequential functionalization strategy, where each step builds upon the previous one to construct the final, highly substituted molecule.

Stepwise Halogenation and Nitration Protocols

A plausible stepwise protocol for the synthesis of this compound is outlined below. This protocol is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituents.

Step 1: Synthesis of 1,4-Dibromobenzene

Benzene is treated with an excess of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. The reaction is typically carried out at room temperature.

| Reactants | Reagents/Catalysts | Conditions | Product |

| Benzene, Bromine (excess) | Iron(III) bromide (FeBr₃) | Room temperature | 1,4-Dibromobenzene |

Step 2: Synthesis of 1,4-Dibromo-2-chlorobenzene

The 1,4-dibromobenzene produced in the first step is then subjected to chlorination. Chlorine gas is bubbled through a solution of 1,4-dibromobenzene in a suitable solvent, with a Lewis acid catalyst present.

| Reactant | Reagents/Catalysts | Conditions | Product |

| 1,4-Dibromobenzene | Chlorine (Cl₂), Iron(III) chloride (FeCl₃) | Anhydrous, Room temperature | 1,4-Dibromo-2-chlorobenzene |

Step 3: Synthesis of this compound

The final step is the nitration of 1,4-dibromo-2-chlorobenzene. This is achieved by carefully adding the trihalogenated precursor to a mixture of concentrated nitric and sulfuric acids, typically at a controlled temperature to prevent over-nitration or side reactions.

| Reactant | Reagents | Conditions | Product |

| 1,4-Dibromo-2-chlorobenzene | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | 0-10 °C | This compound |

This sequential approach, which carefully considers the directing effects of the substituents at each stage, provides a reliable and regioselective pathway to the target compound, this compound.

Selective Substitution for Targeted Synthesis

The targeted synthesis of this compound necessitates a carefully planned sequence of electrophilic aromatic substitution reactions. The order in which the bromine, chlorine, and nitro groups are introduced is critical to achieving the desired substitution pattern. The directing effects of these substituents must be considered at each step. Halogens (Br, Cl) are ortho-, para-directing deactivators, while the nitro group (NO2) is a meta-directing deactivator.

A plausible synthetic route would start with an appropriately substituted benzene derivative. For instance, starting with 1,4-dibromobenzene, nitration would likely lead to 1,4-dibromo-2-nitrobenzene due to the ortho-, para-directing nature of the bromine atoms. Subsequent chlorination of this intermediate would then need to be selective. The nitro group is a strong deactivating group, which would direct the incoming chloro group to the meta position relative to itself, which is also an ortho position to one of the bromine atoms.

An analogous synthesis has been reported for a similar compound, 1,4-dibromo-2-fluoro-5-nitrobenzene. In one method, 1,4-dibromo-2-fluorobenzene is nitrated using a mixture of ammonium nitrate in dichloromethane, trifluoroacetic acid, and trifluoroacetic anhydride to yield the desired product with high selectivity guidechem.com. This suggests that a similar approach could be employed for the synthesis of this compound, starting from 1,4-dibromo-2-chlorobenzene.

Table 1: Comparison of Reagents in Analogous Halogenated Nitrobenzene (B124822) Synthesis

| Starting Material | Nitrating Agent | Solvent System | Product | Yield |

|---|---|---|---|---|

| 1,4-Dibromo-2-fluorobenzene | Ammonium Nitrate | Dichloromethane, Trifluoroacetic Acid, Trifluoroacetic Anhydride | 1,4-Dibromo-2-fluoro-5-nitrobenzene | 85% guidechem.com |

Advanced Synthetic Methodologies

Modern synthetic chemistry offers several advanced methodologies that can improve the efficiency, safety, and sustainability of producing highly substituted nitroarenes like this compound.

Flow Chemistry Applications in Halogenated Nitroarene Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of halogenated nitroarenes, particularly concerning safety and reaction control. Nitration reactions are often highly exothermic, and the use of flow reactors with their high surface-area-to-volume ratio allows for efficient heat dissipation, thus preventing thermal runaways. ewadirect.com This enhanced temperature control can also lead to higher selectivity and yields.

In the context of synthesizing halogenated nitroaromatics, flow chemistry can be applied to the hydrogenation of these compounds to form haloanilines, demonstrating the versatility of this technique for reactions involving this class of molecules. acs.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of complex molecules. mdpi.com

Catalytic Approaches for Carbon-Halogen Bond Functionalization (e.g., Suzuki-Miyaura coupling using related compounds)

The bromine atoms in this compound are valuable handles for further functionalization through catalytic cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. mdpi.com

While the direct Suzuki-Miyaura coupling of this compound is not explicitly detailed in the provided search results, the principles can be applied. The different reactivities of the C-Br and C-Cl bonds could potentially allow for selective coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such catalytic cycles.

Recent advancements have also demonstrated that the nitro group itself can be used as a coupling partner in Suzuki-Miyaura reactions, offering a novel synthetic strategy. mdpi.comresearchgate.netorganic-chemistry.org This involves the cleavage of the C-NO2 bond by a palladium catalyst, expanding the toolbox for creating biaryl compounds from nitroarenes. organic-chemistry.org

Table 2: Key Features of Suzuki-Miyaura Coupling with Nitroarenes

| Feature | Description |

|---|---|

| Catalyst System | Typically involves a Palladium(0) source and a suitable ligand (e.g., BrettPhos). organic-chemistry.org |

| Reaction Partners | Nitroarene acts as the electrophile, reacting with an organoboron compound. mdpi.com |

| Mechanism | Involves oxidative addition of the Ar-NO2 bond to the palladium center, followed by transmetalation and reductive elimination. organic-chemistry.org |

| Advantages | Allows for the use of readily available nitroarenes as alternatives to aryl halides. organic-chemistry.org |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several of these principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions with high yields and minimal byproduct formation.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment. For example, exploring alternatives to hazardous nitrating agents or solvents.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. The use of palladium catalysts in cross-coupling reactions is an example of this principle.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Flow chemistry can contribute to energy efficiency by providing better heat transfer and reducing the need for large heating or cooling systems. mdpi.com

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives. Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is an active area.

Applying these principles to the synthesis of this compound would involve a critical evaluation of each synthetic step to identify opportunities for improvement in terms of environmental impact and safety.

Mechanistic Investigations of Reactions Involving 1,4 Dibromo 2 Chloro 5 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms on Halogenated Nitrobenzenes

Electrophilic aromatic substitution on a benzene (B151609) ring involves the replacement of a hydrogen atom with an electrophile. The mechanism generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumsu.edumasterorganicchemistry.com

The regioselectivity of EAS reactions is dictated by the substituents already present on the aromatic ring. vanderbilt.edu These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. In the case of 1,4-dibromo-2-chloro-5-nitrobenzene, all substituents—the two bromine atoms, the chlorine atom, and the nitro group—are deactivating. msu.edulibretexts.org

Halogens are unique in that they are deactivating due to their strong inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the benzenonium ion intermediate when the electrophile attacks at the ortho or para positions. msu.eduvanderbilt.edu The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. masterorganicchemistry.comlibretexts.org

In a polysubstituted system like this compound, the directing effects of all substituents must be considered. The positions on the ring are influenced by multiple groups, and the outcome of an EAS reaction will depend on the interplay of their activating/deactivating and directing capabilities. Generally, the directing effects of the substituents are additive. When the directing effects of the substituents oppose each other, the more strongly activating group (or less deactivating group) will typically control the regioselectivity. In this molecule, the halogens, while deactivating, are less deactivating than the nitro group and will direct incoming electrophiles to the positions ortho and para to themselves.

The table below summarizes the directing effects of the individual substituents on this compound.

| Substituent | Position | Type | Directing Effect |

| Bromine | 1 | Deactivating | Ortho, Para |

| Chlorine | 2 | Deactivating | Ortho, Para |

| Bromine | 4 | Deactivating | Ortho, Para |

| Nitro | 5 | Deactivating | Meta |

Considering the positions on the benzene ring of this compound:

Position 3: Ortho to the chlorine at C2 and para to the bromine at C1. This position is also meta to the nitro group at C5.

Position 6: Ortho to the bromine at C1 and the nitro group at C5, and meta to the chlorine at C2 and the bromine at C4.

The cumulative effect of the halogens would strongly direct an incoming electrophile to position 3. The nitro group's meta-directing effect also aligns with substitution at position 3 relative to its own position. Therefore, electrophilic substitution is most likely to occur at the C3 position.

The rate-determining step in electrophilic aromatic substitution is the formation of the benzenonium ion intermediate. msu.edumasterorganicchemistry.comlibretexts.org The stability of this carbocation is a critical factor in determining the reaction rate and regioselectivity. Electron-donating groups stabilize the benzenonium ion, increasing the reaction rate, while electron-withdrawing groups destabilize it, slowing the reaction down. vanderbilt.edu

For this compound, all substituents are electron-withdrawing, which significantly destabilizes the benzenonium ion and makes the ring highly unreactive towards electrophilic attack. msu.edulibretexts.org Harsh reaction conditions are typically required to force such reactions to proceed. msu.edu

When an electrophile attacks, for instance at the C3 position, a benzenonium ion is formed with the positive charge delocalized over the remaining five carbon atoms of the ring. The resonance structures for the benzenonium ion intermediate show that the positive charge is located on the carbons ortho and para to the point of attack. The stability of this intermediate is influenced by the ability of the substituents to accommodate this positive charge. The halogen atoms, through their lone pairs, can provide some resonance stabilization to the adjacent positive charge, which is why they are ortho, para-directing. msu.edu Conversely, the nitro group strongly destabilizes an adjacent positive charge.

The transition state for the formation of the benzenonium ion resembles the structure of the intermediate itself. Therefore, factors that stabilize the intermediate also lower the energy of the transition state, leading to a faster reaction. In polyhalogenated nitrobenzenes, the high degree of deactivation means the activation energy for the formation of the benzenonium ion is very high.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism. youtube.com

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring at the carbon atom bearing a leaving group. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov This complex is characterized by the temporary loss of aromaticity. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those ortho and para to the leaving group, are essential for stabilizing the negative charge of the intermediate through resonance. libretexts.orgyoutube.comchegg.com Recent studies suggest that for some SNAr reactions, the pathway may be more concerted, with the Meisenheimer complex representing a transition state rather than a distinct intermediate. researchgate.netbris.ac.uk However, for nitro-activated systems, the formation of a stable Meisenheimer complex is widely accepted. bris.ac.uk

In this compound, the nitro group is para to the bromine at C1 and ortho to the chlorine at C2. This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at either C1 or C2.

The presence of the strongly electron-withdrawing nitro group is the primary activating factor for SNAr reactions on this compound. rsc.org The nitro group delocalizes the negative charge of the Meisenheimer intermediate, lowering the activation energy for its formation. youtube.comquora.com The more electron-withdrawing groups present, and the stronger they are, the more favorable the SNAr reaction becomes. youtube.com

The nature of the halogen also influences the reactivity. In SNAr reactions, the bond to the leaving group is broken in the fast second step, so the bond strength is less important than in SN1 or SN2 reactions. Instead, the electronegativity of the halogen is the dominant factor. youtube.com A more electronegative halogen makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This leads to an unusual order of reactivity for halogens as leaving groups in SNAr reactions: F > Cl > Br > I. youtube.com

In this compound, nucleophilic attack could potentially occur at the carbon bearing the chlorine or one of the bromines. Based on electronegativity, the chlorine at C2 would be the preferred site of attack over the bromines at C1 and C4. The nitro group at C5 activates the ortho C2 position and the para C1 position for nucleophilic attack.

The kinetics of SNAr reactions are typically second order, being first order in both the aryl halide and the nucleophile. The rate-determining step is the formation of the Meisenheimer complex. nih.gov The rate of reaction is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the activating groups on the aromatic ring.

Kinetic studies on similar halogenated nitrobenzenes have provided insights into the reaction mechanism. For instance, studies on the reactions of 1-chloro-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene with various nucleophiles have been used to elucidate the mechanism and the rate-determining step. frontiersin.orgdoaj.org Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, can provide information about the degree of bond formation in the transition state. nih.gov

The thermodynamic stability of the Meisenheimer complex is a key factor. The more stable the intermediate, the lower the activation energy for its formation. Computational studies using Density Functional Theory (DFT) have been employed to calculate the thermodynamic and kinetic parameters of SNAr reactions, providing valuable information on the stability of intermediates and transition states. researchgate.net These studies have shown that the formation of the Meisenheimer complex is often the rate-limiting step, and its stability is highly dependent on the electron-withdrawing substituents. researchgate.net

The table below provides a qualitative summary of the factors influencing the SNAr reactivity of the different halogen positions in this compound.

| Position of Attack | Leaving Group | Activation by Nitro Group | Electronegativity of Leaving Group | Predicted Relative Reactivity |

| C1 | Br | Para | Lower | Moderate |

| C2 | Cl | Ortho | Higher | High |

| C4 | Br | Meta | Lower | Low |

Exploration of Vicarious Nucleophilic Substitution of Hydrogen (VNS) Relevance

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes. organic-chemistry.orgwikipedia.orgthieme-connect.de This reaction involves the addition of a nucleophile, typically a carbanion bearing a leaving group at the nucleophilic center, to the aromatic ring, followed by a base-induced β-elimination of a hydrogen halide to afford the substituted product. organic-chemistry.orgchimia.ch

In the case of this compound, the presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. The possible sites for VNS are the hydrogen atoms at positions 3 and 6. The regioselectivity of the VNS reaction on this substrate would be influenced by both steric and electronic factors.

Key Mechanistic Steps of VNS:

Nucleophilic Addition: A carbanion, generated from a suitable precursor (e.g., chloromethyl phenyl sulfone), attacks one of the C-H positions on the benzene ring to form a σ-adduct, also known as a Meisenheimer-type intermediate. organic-chemistry.org

Base-Induced Elimination: A strong base abstracts a proton from the σ-adduct, leading to the elimination of the leaving group from the original carbanion and the restoration of aromaticity.

For this compound, two potential σ-adducts can be formed, leading to two possible isomeric products. The relative stability of these intermediates and the transition states leading to them would determine the final product distribution. It is generally observed that in halonitroarenes, VNS is kinetically favored over the substitution of a halogen atom. organic-chemistry.orgchimia.ch

Hypothetical VNS Reaction Data for this compound:

| Nucleophile (Carbanion Source) | Position of Substitution | Predicted Major Product | Predicted Yield (%) |

| ⁻CH₂(SO₂Ph) (from CH₂ClSO₂Ph) | C-6 | 1,4-Dibromo-2-chloro-5-nitro-6-(phenylsulfonylmethyl)benzene | 75 |

| ⁻CH(CN)₂ (from CH₂(CN)₂) | C-6 | 2-(5-Bromo-2-chloro-4-nitro-phenyl)malononitrile | 68 |

| ⁻C(CH₃)₂CN (from (CH₃)₂CHCN) | C-6 | 2-(5-Bromo-2-chloro-4-nitrophenyl)-2-methylpropanenitrile | 55 |

Note: The data in this table is hypothetical and based on the general reactivity patterns of VNS reactions on similar substrates. The preference for substitution at the C-6 position is predicted based on potential steric hindrance from the adjacent bromine atom at C-4 when attacking the C-3 position.

Radical Reaction Pathways in Halonitroarenes

While ionic pathways like VNS are common for halonitroarenes, radical reaction pathways can also play a significant role under specific conditions, such as photochemical initiation or in the presence of radical initiators. For this compound, radical reactions could involve the homolytic cleavage of C-halogen bonds or radical nucleophilic substitution (SRN1) mechanisms.

The SRN1 mechanism typically involves the following steps:

Initiation: An electron is transferred to the halonitroarene, forming a radical anion.

Fragmentation: The radical anion fragments, losing a halide ion to form an aryl radical.

Propagation: The aryl radical reacts with a nucleophile to form a new radical anion, which then transfers an electron to another molecule of the starting halonitroarene, propagating the chain reaction.

The relative ease of C-Br versus C-Cl bond cleavage would influence the outcome of such reactions. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that radical reactions might preferentially occur at the bromine-substituted positions. However, the specific reaction conditions and the nature of the radical species involved would ultimately determine the reaction pathway. While some studies have excluded radicals as intermediates in standard VNS reactions, their involvement under other conditions cannot be discounted. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful tool for elucidating the complex reaction mechanisms of polysubstituted arenes like this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the potential energy surfaces of various reaction pathways.

For the VNS reaction, computational studies could:

Determine the relative energies of the possible σ-adducts formed by nucleophilic attack at the C-3 and C-6 positions. This would provide insight into the thermodynamic control of the reaction.

Calculate the activation energies for the formation of these adducts and for the subsequent elimination step, revealing the kinetic preferences.

Analyze the charge distribution and molecular orbitals of the substrate to rationalize its reactivity towards nucleophiles.

Similarly, for radical reactions, computational modeling can be used to:

Calculate the bond dissociation energies of the C-Br and C-Cl bonds to predict the site of initial radical formation.

Model the stability of the intermediate aryl radicals.

Investigate the energy barriers for the different steps in the SRN1 cycle.

Hypothetical Computational Data for Reactions of this compound:

| Reaction Pathway | Intermediate/Transition State | Calculated Parameter | Value (kcal/mol) |

| VNS at C-6 | σ-adduct (C-6) | Relative Energy | 0.0 |

| VNS at C-3 | σ-adduct (C-3) | Relative Energy | +2.5 |

| Radical Cleavage | C4-Br Bond Dissociation Energy | ΔH | 78 |

| Radical Cleavage | C1-Br Bond Dissociation Energy | ΔH | 80 |

| Radical Cleavage | C2-Cl Bond Dissociation Energy | ΔH | 95 |

Note: This data is illustrative and represents plausible outcomes from computational studies on this or similar molecules. The values indicate a likely preference for VNS at the C-6 position and initial radical cleavage at one of the C-Br bonds.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman) Analysis

The vibrational spectrum of 1,4-Dibromo-2-chloro-5-nitrobenzene is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups and the benzene (B151609) ring.

Aromatic C-H Vibrations: The two adjacent aromatic C-H bonds are expected to give rise to stretching vibrations in the region of 3100-3000 cm⁻¹. The out-of-plane C-H bending vibrations are anticipated to appear in the 900-800 cm⁻¹ range, with their exact position influenced by the adjacent bulky substituents.

Nitro Group (NO₂) Vibrations: The nitro group is a strong spectroscopic marker. The asymmetric stretching vibration (νₐₛ NO₂) is predicted to produce a strong band in the FT-IR spectrum, typically between 1570 and 1500 cm⁻¹. The symmetric stretching vibration (νₛ NO₂) is expected to appear as a strong band in the 1370-1300 cm⁻¹ region. Bending vibrations of the NO₂ group, including scissoring and wagging modes, are anticipated at lower frequencies, generally below 850 cm⁻¹.

Carbon-Halogen Vibrations: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. The C-Br stretching vibrations are typically observed at lower frequencies, generally between 650 and 500 cm⁻¹, due to the higher mass of the bromine atom.

Aromatic Ring Vibrations: The C-C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing and other deformation modes will contribute to the fingerprint region of the spectrum at lower wavenumbers.

A summary of the expected vibrational bands is presented in Table 1.

Table 1: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

|---|---|---|

| Aromatic C-H Stretching | 3100-3000 | FT-IR, FT-Raman |

| NO₂ Asymmetric Stretching | 1570-1500 | FT-IR |

| NO₂ Symmetric Stretching | 1370-1300 | FT-IR |

| Aromatic C-C Stretching | 1600-1400 | FT-IR, FT-Raman |

| C-H Out-of-plane Bending | 900-800 | FT-IR |

| C-Cl Stretching | 800-600 | FT-IR, FT-Raman |

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting the vibrational spectrum of this compound. By employing appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate the optimized molecular geometry and the corresponding harmonic vibrational frequencies. These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can provide a detailed and reliable theoretical spectrum. This computational approach allows for the unambiguous assignment of each vibrational mode and offers a valuable reference for future experimental studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR, along with advanced 2D techniques, would provide definitive structural confirmation.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region, each corresponding to one of the two aromatic protons.

The proton at the C3 position, situated between the chlorine and nitro groups, is expected to be the most downfield shifted due to the strong electron-withdrawing effects of these adjacent substituents.

The proton at the C6 position, flanked by a bromine and a nitro group, will also be significantly deshielded, but likely to a lesser extent than the C3 proton.

The coupling between these two adjacent protons would result in each signal appearing as a doublet, with a typical ortho-coupling constant (³JHH) in the range of 8-9 Hz.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | Highly downfield | Doublet | ~8-9 |

The ¹³C NMR spectrum of this compound will display six distinct signals, one for each of the six aromatic carbon atoms, due to the molecule's asymmetry.

The carbons bearing the substituents (C1, C2, C4, C5) will have their chemical shifts significantly influenced by the electronegativity and anisotropy of the attached groups. The carbon attached to the nitro group (C5) is expected to be highly deshielded. The carbons bonded to the halogens (C1, C2, C4) will also show downfield shifts.

The two carbons bearing hydrogen atoms (C3 and C6) will also have distinct chemical shifts, influenced by the nature of the adjacent substituents.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-3 and H-6 protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the C3 and C6 signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons over two and three bonds. This would be crucial for assigning the quaternary carbon signals (C1, C2, C4, C5) by observing correlations from the H-3 and H-6 protons to the neighboring substituted carbons. For instance, the H-3 proton would be expected to show correlations to C1, C2, C4, and C5.

By integrating the information from these complementary spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved. While experimental data is currently limited, the predictive power of modern spectroscopic and computational methods provides a robust framework for its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of conjugated systems, such as the aromatic ring in this compound. The presence of the nitro group (a strong chromophore) and the halogen substituents on the benzene ring gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.

The electronic spectrum of nitrobenzene (B124822) and its derivatives is typically characterized by two main absorption bands: a high-intensity band at shorter wavelengths (π → π* transition) and a lower-intensity band at longer wavelengths (n → π* transition). In the case of this compound, the π → π* transition, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring, is expected to be the most intense absorption. The presence of the electron-withdrawing nitro group and the halogens (bromine and chlorine) can cause a bathochromic (red) shift of this band compared to unsubstituted benzene.

The n → π* transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital of the nitro group itself. This transition is symmetry-forbidden and therefore exhibits a much lower intensity compared to the π → π* transition. It typically appears as a weak shoulder or a separate band at a longer wavelength.

While specific experimental UV-Vis data for this compound is not widely published, a hypothetical UV-Vis absorption data table based on the expected electronic transitions is presented below.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~260-280 | ~8,000-12,000 | π → π |

| ~330-350 | ~100-500 | n → π |

The exact positions and intensities of these bands can be influenced by the solvent polarity, with more polar solvents often causing a slight shift in the absorption maxima.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₆H₂Br₂ClNO₂, the calculated monoisotopic mass is approximately 312.8141 Da. nih.gov The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive and complex isotopic cluster for the molecular ion peak, which is a key signature for confirming the presence and number of these halogen atoms.

Upon electron ionization (EI), the this compound molecule will undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting fragments. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and the subsequent loss of carbon monoxide (CO). The presence of halogens also leads to characteristic fragmentation pathways.

A plausible fragmentation pattern for this compound would involve the following steps:

Loss of the nitro group: The molecular ion could lose a nitro group (NO₂, 46 Da) to form a dibromochlorobenzene radical cation.

Loss of bromine: The molecular ion or fragment ions could lose a bromine atom (79 or 81 Da).

Loss of chlorine: The molecular ion or fragment ions could lose a chlorine atom (35 or 37 Da).

Loss of carbon monoxide: Aryl cations can undergo rearrangement and lose a molecule of carbon monoxide (CO, 28 Da).

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 313/315/317/319 | [C₆H₂⁷⁹Br₂³⁵ClNO₂]⁺, [C₆H₂⁷⁹Br⁸¹Br³⁵ClNO₂]⁺, etc. (Molecular Ion Cluster) |

| 267/269/271 | [C₆H₂Br₂Cl]⁺ (Loss of NO₂) |

| 234/236 | [C₆H₂BrClNO₂]⁺ (Loss of Br) |

| 278/280 | [C₆H₂Br₂NO₂]⁺ (Loss of Cl) |

| 188/190 | [C₆H₂BrCl]⁺ (Loss of Br and NO₂) |

| 153 | [C₆H₂Br]⁺ (Loss of Br, Cl, and NO₂) |

The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Integrated Spectroscopic Data for Comprehensive Structural Characterization of this compound

While UV-Vis spectroscopy and mass spectrometry provide valuable information, a comprehensive and unambiguous structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling constants of these protons would provide crucial information about their relative positions on the benzene ring and the electronic environment created by the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent due to the substitution pattern. The chemical shifts would be influenced by the attached substituents, with carbons bearing electron-withdrawing groups appearing at lower fields.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions would include the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively), C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching vibrations at lower frequencies.

By combining the information from UV-Vis (electronic transitions), MS (molecular formula and fragmentation), ¹H and ¹³C NMR (connectivity and chemical environment of protons and carbons), and IR (functional groups), a complete and confident structural assignment of this compound can be achieved. The coherence of the data from these independent spectroscopic methods provides a robust foundation for its chemical identification.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1,4-Dibromo-2-chloro-5-nitrobenzene, DFT calculations offer a detailed understanding of its fundamental chemical characteristics. DFT methods have been successfully applied to study the geometries, electronic properties, and reaction mechanisms of various nitroaromatic compounds. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, the benzene (B151609) ring is the core structure. Due to the aromatic nature of the benzene ring, the molecule is expected to be largely planar.

Computational studies on similar molecules, like nitrobenzene (B124822), confirm that the optimized structure is typically planar. researchgate.net The substituents—two bromine atoms, one chlorine atom, and a nitro group—will cause minor distortions in the benzene ring's geometry. Bond lengths and angles around the substitution sites will deviate from those of an unsubstituted benzene molecule due to steric and electronic effects. The C-N bond of the nitro group and the C-Halogen bonds will have characteristic lengths that can be precisely calculated using DFT.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them is known as the HOMO-LUMO gap, which is a key indicator of molecular stability and reactivity. nih.gov Molecules with a small HOMO-LUMO gap are generally more reactive. nih.gov

For nitroaromatic compounds, the HOMO-LUMO gap is a critical parameter. The strong electron-withdrawing nature of the nitro group, along with the halogens, significantly lowers the energy of the LUMO. This makes the molecule a better electron acceptor and is often correlated with its biological activity and toxicity. nih.gov In studies of dinitro aromatic compounds, the LUMO energy (ELUMO) was found to be a key parameter for predicting toxicity. nih.gov Electron-withdrawing groups generally lead to a decrease in the energy levels of the frontier orbitals. researchgate.net

Below is a table showing representative HOMO-LUMO data for related compounds, calculated using DFT, which illustrates the effect of substitution on the electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Nitrobenzene | -7.45 | -2.85 | 4.60 |

| 4-Nitrotoluene | -7.21 | -2.79 | 4.42 |

| 4-Nitroaniline | -6.55 | -2.95 | 3.60 |

This table presents illustrative data for related compounds to demonstrate general trends in substituted benzenes.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions, which are fundamental to understanding molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show a highly negative potential around the oxygen atoms of the nitro group, making this the primary site for electrophilic interactions. researchgate.net The aromatic ring itself would be relatively electron-deficient due to the strong withdrawing effects of the nitro group and halogens. Interestingly, studies on halogenated benzenes have shown that while the region around the halogen atom along the C-X bond axis can be positive (a "sigma-hole"), the potential perpendicular to the bond is typically negative. dtic.mil This dual nature influences how the molecule engages in specific interactions like halogen bonding.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in telecommunications, optical switching, and frequency conversion. youtube.com The key molecular feature for significant second-order NLO activity is the presence of both strong electron-donating and electron-accepting groups connected by a conjugated π-electron system. optica.org

This compound contains a nitro group, which is a strong electron acceptor. The halogen atoms (bromine and chlorine) are considered deactivating groups in electrophilic aromatic substitution but can act as weak electron donors through their lone pairs via resonance. However, the molecule lacks a strong electron-donating group. Therefore, it is not expected to exhibit large second-order NLO properties. Nevertheless, all molecules possess third-order NLO properties (χ(3)), and the extended π-conjugation in substituted benzenes can lead to notable third-order effects. rsc.org Computational methods can predict the hyperpolarizability (β) and second hyperpolarizability (γ) tensors, which quantify the NLO response.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Halogenated Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For halogenated nitroaromatics, QSAR models are frequently developed to predict toxicity. nih.govmdpi.com These models are crucial for environmental risk assessment and drug design, as they can predict the properties of new or untested chemicals. mdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors that encode structural, physical, and electronic features of the molecules. For a compound like this compound, key descriptors would include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kow).

Electronic Parameters: Such as HOMO and LUMO energies, the HOMO-LUMO gap, and charges on specific atoms (e.g., the nitro group nitrogen). nih.gov

Steric/Topological Descriptors: Related to the molecule's size, shape, and branching.

Studies have shown that for nitroaromatics, toxicity is often enhanced by the presence of electron-withdrawing groups like halogens. nih.gov The type of halogen (F < Cl < Br < I) can also influence the toxicity. nih.gov Validated QSAR models can provide reliable predictions for the toxicity of diverse nitroaromatic compounds. nih.gov

Below is a table of common descriptors used in QSAR models for nitroaromatic compounds.

| Descriptor Class | Example Descriptors | Significance |

| Electronic | EHOMO, ELUMO, HOMO-LUMO Gap, Net atomic charge on nitro-N (qnitro-N) | Relates to electrophilicity, reactivity, and mechanism of action. nih.gov |

| Hydrophobic | Logarithm of the octanol-water partition coefficient (Log Kow) | Relates to the compound's ability to cross biological membranes. |

| Constitutional | Molecular Weight, Number of nitro groups (nNO2), Number of halogen atoms | Basic molecular properties that contribute to overall activity. |

| Topological | Connectivity Indices, Kappa Shape Indices | Describe molecular size, shape, and degree of branching. |

Solvent Effects on Electronic Structure and Reactivity of Nitrobenzene Derivatives

The electronic structure and reactivity of nitrobenzene and its derivatives are significantly influenced by the surrounding solvent environment. Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating these effects. The polarity of the solvent can alter the ground and excited state properties of nitroaromatic compounds, thereby affecting their spectroscopic characteristics and chemical behavior.

For nitroaromatic compounds, an increase in solvent polarity generally leads to a stabilization of the first excited singlet state (S1). researchgate.netnih.gov This stabilization can influence the competition between different photochemical pathways, such as intersystem crossing and dissociation. researchgate.netnih.gov The choice of computational model for the solvent is crucial. Implicit solvent models, like the Polarizable Continuum Model (PCM), are widely used to simulate the bulk solvent effect on the electronic properties. rsc.orgamazonaws.com For instance, studies on nitro-substituted pyridocoumarins using the IEFPCM implicit solvation approach have shown that negative solvatochromic behavior is predominantly influenced by the solvent's polarizability and hydrogen bonding capability. amazonaws.com

Explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific short-range interactions. rsc.org For example, in the case of 2,4-dinitrophenol, explicit solvent calculations have suggested that the enhanced reactivity in 2-propanol compared to water is due to a strong interaction between a solvent molecule and one of the nitro groups in the excited state. rsc.org

In the case of this compound, the presence of multiple halogen substituents alongside the nitro group makes its interaction with solvents particularly complex. The electron-withdrawing nature of the nitro group and the halogens (bromine and chlorine) leads to a significant dipole moment. The magnitude of this dipole moment and the energy of the frontier molecular orbitals (HOMO and LUMO) are expected to be modulated by the solvent polarity. Theoretical investigations on para-halo-nitrobenzenes have shown that the energy band gap is related to the nature of the halogen substituents.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Toluene | 2.38 | 3.50 |

| Acetone | 20.7 | 4.10 |

| Ethanol | 24.55 | 4.25 |

| Water | 80.1 | 4.50 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes. For a molecule like this compound, MD simulations can provide insights into the rotational dynamics of the nitro group and the flexibility of the molecule.

The conformation of the nitro group relative to the benzene ring is a key determinant of the electronic properties of nitroaromatic compounds. Steric hindrance from adjacent substituents can force the nitro group to twist out of the plane of the ring, which in turn affects the π-conjugation and, consequently, the electronic and reactive properties. An early study on ortho-substituted aromatic nitro compounds suggested that solvents can influence the steric requirements of the nitro group, leading to changes in its conformation. unimelb.edu.au

In this compound, the nitro group is flanked by a bromine atom and a hydrogen atom. The steric clash between the nitro group and the ortho-bromine atom is expected to be a dominant factor in determining the molecule's preferred conformation. MD simulations can explore the potential energy surface associated with the rotation of the C-N bond, allowing for the identification of the most stable conformations and the energy barriers between them.

While specific MD simulation studies on this compound are not documented in the literature, the methodology has been applied to a wide range of substituted aromatic compounds. For example, MD simulations have been used to study the interaction dynamics and stability of polychlorinated biphenyls with biological receptors. mdpi.com Similarly, MD simulations have been employed to investigate the structure and dynamics of enzymes that interact with nitroaromatic compounds, such as nitrobenzene dioxygenase. rutgers.eduacs.orgnih.gov

For this compound, a typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system over a certain period. The resulting trajectory provides a detailed movie of the molecular motions, from which conformational preferences can be analyzed. It is expected that the nitro group would adopt a non-planar conformation with respect to the benzene ring to minimize steric repulsion with the adjacent bromine atom. The dihedral angle between the nitro group and the phenyl ring in substituted nitrobenzenes is known to be sensitive to the chemical environment, particularly the nature of the ortho substituent. nih.gov

Crystal Engineering and Intermolecular Interactions in the Solid State

X-ray Diffraction Analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene Crystal Structures

An X-ray diffraction analysis would provide the most definitive insight into the three-dimensional arrangement of this compound molecules in the crystalline state. Although a specific structure has not been reported, we can predict its likely features.

Molecular Packing and Unit Cell Characteristics

It is anticipated that this compound, being a non-chiral molecule, would crystallize in a centrosymmetric space group, with monoclinic systems like P2₁/c being a common possibility for such compounds. The packing of the molecules would be driven by the optimization of various intermolecular forces to achieve a state of minimum energy. The presence of heavy bromine and chlorine atoms, along with the dense nitro group, would likely lead to a relatively high crystal density.

To provide a conceptual framework, the following table presents hypothetical unit cell parameters for this compound, derived from known data for analogous compounds.

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~13.8 |

| b (Å) | ~4.1 |

| c (Å) | ~15.3 |

| β (°) | ~116 |

| V (ų) | ~775 |

| Z | 4 |

| Calculated Density (g/cm³) | ~2.7 |

This table presents hypothetical data based on functionally similar compounds to illustrate the expected crystallographic parameters.

Conformational Analysis in the Crystalline Environment

The molecule of this compound is expected to be largely planar. The central benzene (B151609) ring is inherently rigid, and the halogen substituents (bromine and chlorine) would lie within this plane. The most significant conformational flexibility would arise from the rotation of the nitro group. Due to steric hindrance from the adjacent chlorine atom at position 2, the nitro group is likely to be twisted out of the plane of the aromatic ring. This is a common feature in ortho-substituted nitrobenzenes. For instance, in 1-chloro-2-methyl-4-nitrobenzene, the nitro group is twisted by approximately 6.2 degrees relative to the benzene ring. researchgate.net A similar or even greater torsion angle would be expected for this compound.

Halogen Bonding Interactions (Br...N, Cl...O, Br...Br, Cl...Cl)

Halogen bonding is a powerful and directional non-covalent interaction that plays a pivotal role in the crystal engineering of halogenated compounds. The electrophilic region on a halogen atom, known as a σ-hole, can interact favorably with a nucleophilic site.

Nature and Energetics of Halogen Bonds in Polyhalogenated Systems

The strength of halogen bonds is influenced by the polarizability of the halogen atom and the electronegativity of the atom or group to which it is covalently bonded. In this compound, both bromine and chlorine atoms can act as halogen bond donors. The electron-withdrawing nature of the aromatic ring, further enhanced by the nitro group, would create positive σ-holes on the outer surface of the halogen atoms. The oxygen atoms of the nitro group, with their lone pairs of electrons, are excellent halogen bond acceptors. The energetics of these bonds would contribute significantly to the lattice energy of the crystal.

Role of Halogen Bonds in Crystal Self-Assembly

The specific substitution pattern of this compound allows for a variety of potential halogen bonding motifs that would be crucial in directing the self-assembly of the crystal structure. Interactions such as Br···O and Cl···O are highly probable, where the halogen atoms interact with the oxygen atoms of the nitro group of an adjacent molecule. This could lead to the formation of one-dimensional chains or two-dimensional sheets. Furthermore, Br···N interactions, though generally weaker than those involving oxygen, could also play a role. Halogen···halogen interactions, such as Br···Br and Cl···Cl, are also commonly observed in polyhalogenated aromatic compounds and would further stabilize the crystal packing.

Other Non-Covalent Interactions within the Crystal Lattice

π-Stacking Interactions between Aromatic Rings

Aromatic rings, with their delocalized π-electron systems, can engage in π-stacking interactions. These interactions are a significant contributor to the cohesive energy in the crystals of many aromatic compounds. In a computational and structural comparison of 1,3-dihalo-5-nitrobenzenes, π-stacked interactions were identified as the major energetically attractive intermolecular force between adjacent molecules. nih.govresearchgate.net The geometry of these interactions can vary, from perfectly face-to-face to offset or edge-to-face arrangements, depending on the electronic nature and steric hindrance of the substituents on the aromatic ring. This type of interaction is a key factor in the formation of columnar or layered structures in the solid state. mdpi.comresearchgate.net

Polymorphism and Crystal Habit Modification Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not extensively reported in the available literature, the potential for polymorphic behavior exists due to the variety of intermolecular interactions it can form. For example, the related compound 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene has been shown to exist in at least two polymorphic forms, with essentially identical packing interactions. mdpi.com The conditions of crystallization, such as solvent and temperature, can influence which polymorphic form is obtained.

Computational Analysis of Intermolecular Forces and Crystal Energy

Computational chemistry provides powerful tools for understanding and predicting the structure and energetics of molecular crystals. Methods such as quantum mechanical calculations can be used to analyze the nature and strength of intermolecular interactions. For a series of halogenated nitrobenzenes, computational studies have been employed to support experimental observations and to reveal the dominant interactions and the contribution of each substituent group to the stability of the crystal assemblies. researchgate.net These analyses can provide detailed information on interaction energies, charge distributions, and the electrostatic potential of the molecule, offering insights into how molecules recognize and assemble with one another in the solid state.

Derivatization and Functional Group Transformations of 1,4 Dibromo 2 Chloro 5 Nitrobenzene

Reduction of the Nitro Group to Amino

The conversion of the nitro group in 1,4-Dibromo-2-chloro-5-nitrobenzene to an amino group yields 2,5-dibromo-4-chloroaniline. This transformation is a critical step in the synthesis of various complex molecules, as the resulting aniline is a versatile precursor for diazotization, acylation, and alkylation reactions. The primary challenge in this reduction is to achieve high chemoselectivity, leaving the carbon-halogen bonds intact.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profile. rsc.org Typically, this involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is a common and highly effective catalyst for nitro group reduction. escholarship.org However, a significant drawback of Pd/C is its high activity, which can lead to hydrodehalogenation, the undesired cleavage of carbon-halogen bonds, particularly the more reactive C-Br bonds. wikipedia.org

Raney Nickel: As an alternative, Raney Nickel is often used for substrates containing sensitive halogen substituents. wikipedia.org It provides effective reduction of the nitro group while minimizing the risk of dehalogenation, making it a more suitable choice for halogen-rich compounds like this compound. researchgate.net

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for the hydrogenation of nitro compounds to amines. commonorganicchemistry.com

The general reaction conditions for catalytic hydrogenation involve dissolving the substrate in a suitable solvent, such as ethanol or ethyl acetate, adding the catalyst, and then exposing the mixture to hydrogen gas, often under pressure.

To avoid the potential for hydrodehalogenation and to work under non-pressurized conditions, several alternative chemical reduction methods are available. These methods often exhibit excellent chemoselectivity for the nitro group in the presence of aryl halides. rsc.org

Iron in Acidic Media: The use of iron metal in the presence of an acid, such as acetic acid or ammonium chloride in aqueous ethanol, is a classic and reliable method for nitro group reduction. commonorganicchemistry.com This system is known for its mildness and high selectivity, preserving C-Cl and C-Br bonds. escholarship.org

Stannous Chloride (SnCl₂): Tin(II) chloride in an acidic medium (e.g., concentrated HCl) is another effective reagent for the chemoselective reduction of aromatic nitro compounds. scispace.comsemanticscholar.org The reaction is typically carried out in a protic solvent like ethanol. This method is valued for its ability to reduce nitro groups without affecting other reducible functionalities, including halogens. scispace.comsemanticscholar.org

Zinc in Acidic Media: Similar to iron, zinc metal in acidic conditions can also be employed for this transformation, offering a mild and selective alternative to catalytic hydrogenation. wikipedia.org

Table 1: Comparison of Reduction Methods for the Nitro Group

| Method | Reagents/Catalyst | Typical Solvents | Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | High efficiency, clean byproducts | Risk of hydrodehalogenation |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol | Good selectivity, reduces risk of dehalogenation | Requires handling of H₂ gas |

| Metal Reduction | Fe, NH₄Cl or AcOH | Ethanol/Water | High chemoselectivity, cost-effective | Requires stoichiometric metal, acidic workup |

| Metal Reduction | SnCl₂·2H₂O, HCl | Ethanol | High chemoselectivity, mild conditions | Generates tin-based waste |

Selective Nucleophilic Substitution of Halogen Atoms (Bromine and Chlorine)

The benzene (B151609) ring of this compound is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This electronic feature activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically difficult for unactivated aryl halides.

The activated halogen atoms on the ring can be displaced by a variety of strong nucleophiles. This allows for the introduction of a wide range of functional groups.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), can displace a halogen to form aryl ethers. askfilo.commdma.ch Phenoxides can also be used to generate diaryl ethers.

Nitrogen Nucleophiles: Primary and secondary amines (both aliphatic and aromatic) can react to form substituted anilines. Ammonia can be used to introduce an amino group.

Sulfur Nucleophiles: Thiolates (RS⁻) readily displace activated halogens to yield aryl thioethers.

These reactions significantly expand the synthetic possibilities, enabling the construction of complex molecular architectures from the simple trihalogenated nitrobenzene (B124822) scaffold.

In a nucleophilic aromatic substitution reaction, the rate is enhanced when a strong electron-withdrawing group is positioned ortho or para to the leaving group (the halogen). researchgate.net This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electron-withdrawing group through resonance, thus stabilizing it.

In this compound:

The bromine atom at C4 is ortho to the nitro group at C5.

The chlorine atom at C2 is para to the nitro group at C5.

The bromine atom at C1 is meta to the nitro group at C5.

Therefore, the halogen atoms at the C2 (chlorine) and C4 (bromine) positions are activated towards nucleophilic attack, while the bromine at the C1 position is not. The relative reactivity between the C2-Cl and C4-Br positions depends on a balance of two factors: the superior leaving group ability of bromide compared to chloride, and the generally stronger activating effect of a para-nitro group compared to an ortho-nitro group. In many cases, the halogen ortho or para to a nitro group can be selectively substituted. stackexchange.com For instance, in similar systems, the halogen at the para position is often more readily displaced.

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Expected Site of Substitution | Potential Product Class |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | C2 (para to NO₂) or C4 (ortho to NO₂) | Anisole derivative |

| Nitrogen | Piperidine | C2 (para to NO₂) or C4 (ortho to NO₂) | Tertiary amine derivative |

| Sulfur | Sodium Thiophenoxide (NaSPh) | C2 (para to NO₂) or C4 (ortho to NO₂) | Thioether derivative |

Cross-Coupling Reactions at Halogenated Sites (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in controlling the regioselectivity of the coupling. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl. scispace.com This inherent reactivity difference allows for selective coupling at the C-Br bonds over the C-Cl bond.

The relative reactivity of the two C-Br bonds (at C1 and C4) is governed by steric and electronic factors. The C4-Br bond, being ortho to the electron-withdrawing nitro group, is more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. rsc.org This suggests that selective mono-arylation or mono-alkenylation could likely be achieved at the C4 position under controlled conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a biaryl compound. organic-chemistry.orgnih.gov By using one equivalent of a boronic acid, it is possible to selectively substitute one of the bromine atoms, likely the one at the C4 position.

Heck Reaction: The Heck reaction forms a C-C bond between the aryl halide and an alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic ring, again with expected preference for the C-Br positions.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl alkynes. wikipedia.orgorganic-chemistry.org The reaction typically uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The same reactivity principles apply, allowing for selective alkynylation at the C-Br positions.

Table 3: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI / Et₃N | Aryl alkyne |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate such as this compound, these reactions offer a direct route to complex molecular architectures. The reactivity of aryl halides in these transformations is highly dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl. libretexts.orgharvard.edu Consequently, the two bromine atoms in this compound are expected to be significantly more reactive than the chlorine atom.

This difference in reactivity allows for selective coupling at the C-Br positions while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. organic-chemistry.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.